

Advanced Architectures: 2-Chlorophenyl Tetrahydropyran Amine Building Blocks

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)oxan-4-amine
hydrochloride

CAS No.: 1439899-55-4

Cat. No.: B1652436

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Executive Summary The integration of tetrahydropyran (THP) rings into drug scaffolds has become a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability without sacrificing potency. Among these, 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine represents a high-value "gem-disubstituted" building block. This architecture offers a unique combination of a quaternary carbon center, a polar ether oxygen for hydrogen bonding, and an ortho-substituted phenyl ring that induces specific conformational constraints. This guide details the structural rationale, synthetic pathways, and medicinal utility of this specific pharmacophore.^[1]

Structural & Electronic Analysis

The Gem-Disubstituted Advantage

The 4-amino-4-aryl tetrahydropyran motif creates a quaternary center at the C4 position. Unlike secondary amines formed via reductive amination (which retain a hydrogen at C4), this scaffold:

- **Restricts Conformation:** The gem-disubstitution locks the phenyl ring and amine into specific vectors, reducing the entropic penalty upon binding to protein targets.
- **Blocks Metabolism:** The lack of a proton at C4 prevents oxidative metabolism (e.g., hydroxylation) at this typically labile position.

The "2-Chloro" Effect

The presence of a chlorine atom at the ortho (2-) position of the phenyl ring is not merely a lipophilic add-on; it is a steric control element.

- **Torsional Strain:** The 2-chloro substituent creates steric clash with the equatorial protons of the THP ring, forcing the phenyl ring out of coplanarity. This induces a twisted conformation often required for binding in deep hydrophobic pockets (e.g., NK1 receptors, monoamine transporters).
- **Electronic Modulation:** The electron-withdrawing nature of the chlorine (inductive effect) slightly lowers the pKa of the adjacent amine (if communicating through space or via induction), potentially improving membrane permeability.

Bioisosterism: THP vs. Cyclohexane

Replacing a cyclohexane ring with a THP ring typically lowers ClogP by 1.0–1.5 units. The ether oxygen acts as a hydrogen bond acceptor (HBA), potentially interacting with serine or threonine residues in the binding pocket, a feature absent in carbocyclic analogs.

Synthetic Architectures

The synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine requires constructing a quaternary center. The most robust industrial route involves a Grignard addition followed by a Ritter reaction.

Route A: The Grignard-Ritter Sequence (Primary Route)

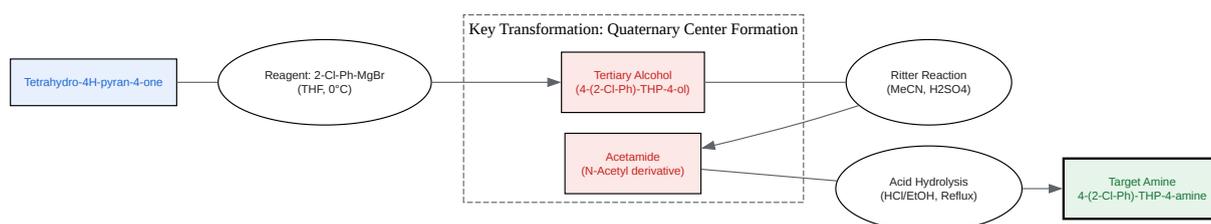
This pathway is preferred for its scalability and access to the free primary amine.

- **Nucleophilic Addition:** 2-Chlorophenylmagnesium bromide adds to tetrahydro-4H-pyran-4-one.
- **Ritter Reaction:** The resulting tertiary alcohol is treated with acetonitrile and strong acid (H_2SO_4). The acid generates a tertiary carbocation, which is trapped by the nitrile to form an imidate, then hydrolyzed to the acetamide.
- **Hydrolysis:** The acetamide is cleaved under acidic conditions to yield the free amine.

Route B: The Bucherer-Bergs Reaction

An alternative for generating amino acids or hydantoin, which can be hydrolyzed and decarboxylated (though less common for this specific scaffold due to the stability of the hydantoin).

Visualization of Synthetic Logic



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Caption: Step-wise construction of the gem-disubstituted 4-amino-4-aryl THP scaffold via the Grignard-Ritter protocol.

Experimental Protocol: Synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine

Objective: Synthesis of CAS 1247236-98-1 via Ritter Reaction.

Step 1: Grignard Addition

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
- Reagent Prep: Charge with 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.[2]

- Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (5 volumes). Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature <math><5^{\circ}\text{C}</math>.
- Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of ketone.
- Workup: Quench carefully with saturated NH_4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate to yield the crude tertiary alcohol.

Step 2: Ritter Reaction

- Setup: Charge the crude tertiary alcohol (1.0 equiv) into a flask. Add glacial acetic acid (3 volumes) and acetonitrile (5 equiv).
- Acid Addition: Cool to 0°C . Add concentrated H_2SO_4 (3 equiv) dropwise. Caution: Exothermic.
- Cyclization: Warm to RT and stir for 12–18 hours. The reaction creates the N-acetyl intermediate.
- Workup: Pour onto ice-water. Neutralize with NaOH (aq) to pH 8. Extract with DCM.^[2] Concentrate to yield the acetamide.

Step 3: Hydrolysis^{[4][5]}

- Reaction: Dissolve the acetamide in Ethanol/6N HCl (1:1 ratio). Heat to reflux (approx. 80–90°C) for 24 hours.
- Isolation: Cool to RT. Concentrate to remove ethanol. Basify the aqueous residue with 10% NaOH to pH >12.
- Extraction: Extract the free amine with DCM (3x). Dry over MgSO_4 and concentrate.
- Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, filter the precipitate, and wash with ether.

Yield Expectations:

- Step 1: 85–95%
- Step 2: 70–80%
- Step 3: 60–75%

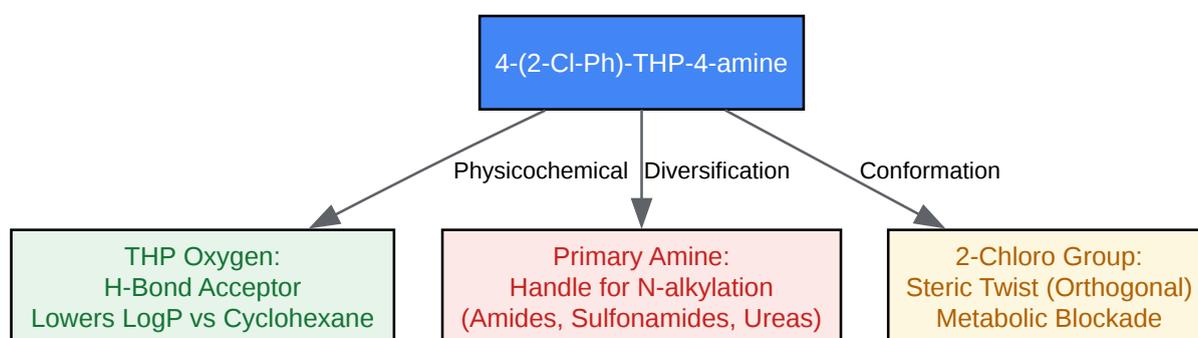
Medicinal Chemistry Applications

Target Landscape

The 4-phenyl-THP amine motif is a privileged structure found in modulators of:

- Monoamine Transporters: Triple Reuptake Inhibitors (SNDRI) often utilize a 4-aryl-piperidine or 4-aryl-THP core. The 2-chloro substituent improves selectivity for NET/DAT over SERT in some series.
- NK1 Receptors: Antagonists for chemotherapy-induced nausea (e.g., Netupitant analogs) often feature bulky, lipophilic cores where the 2-chlorophenyl group provides critical hydrophobic contacts.
- Opioid Receptors: Analogs of 4-phenylpiperidine opioids (e.g., pethidine) where the nitrogen is replaced by oxygen (THP) and the amine is exocyclic.

SAR Logic Flow



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Caption: Structure-Activity Relationship (SAR) breakdown of the building block's functional zones.

References

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 - Source: Organic Chemistry Portal[3][4]
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- Commercial Availability & CAS Data
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 - Source: BLD Pharm[5]
- Medicinal Chemistry of THP Scaffolds: Title: "Tetrahydropyrans in Drug Discovery" Source: PharmaBlock Whitepaper
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